4-Amino-7-chloro-8-methylquinoline
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Overview
Description
4-Amino-7-chloro-8-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . This compound is characterized by its solid form, typically appearing as white or pale yellow crystalline powder . It is soluble in common solvents such as ethanol, chloroform, and dichloromethane . The structure of this compound includes a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 4-Amino-7-chloro-8-methylquinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-8-methylquinoline with ammonia or an amine under specific conditions . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols to construct and functionalize the quinoline scaffold . These methods are designed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
4-Amino-7-chloro-8-methylquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted quinolines.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions include various substituted quinolines and quinoline derivatives.
Scientific Research Applications
4-Amino-7-chloro-8-methylquinoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their antimalarial, antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This compound is also used in the synthesis of dyes, catalysts, and materials for electronic applications . Additionally, it serves as a building block for the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-Amino-7-chloro-8-methylquinoline involves its interaction with molecular targets and pathways within biological systems. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
4-Amino-7-chloro-8-methylquinoline can be compared with other similar compounds, such as:
- 4-Amino-6-chloro-8-methylquinoline
- 4-Amino-7-chloro-2-methylquinoline
- 7-Chloro-4-hydroxy-8-methylquinoline
- 4-Chloro-8-methoxy-3-methylquinoline
- 7-Bromo-4-chloro-8-methylquinoline
- 4-Chloro-7-methylquinoline
- 8-Bromo-4-chloro-2-methylquinoline
- 4-Chloro-8-methylquinazoline
- 7-Chloro-8-methylquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity. The unique combination of amino, chloro, and methyl groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
7-chloro-8-methylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGXNKXNUACWTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589049 |
Source
|
Record name | 7-Chloro-8-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-41-2 |
Source
|
Record name | 7-Chloro-8-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948293-41-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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